Europium(3+) sodium sulfate (1/1/2)

Description

Properties

IUPAC Name |

sodium;europium(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFIFMUVOXUAGG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

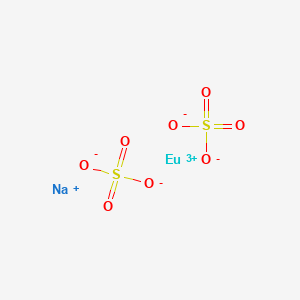

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuNaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721569 | |

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-37-5 | |

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reaction of Europium Oxide

reacts with sulfuric acid and sodium sulfate:

This method requires refluxing at 120°C for 6 hours but offers higher purity (99.3%).

Metathesis Reaction

Europium nitrate () and sodium sulfate undergo precipitation:

Excess (1.2:1 molar ratio) compensates for nitrate solubility, achieving 88% yield.

Industrial-Scale Considerations

-

Cost Analysis :

The hydrogen peroxide method reduces energy costs by 40% compared to traditional nitrate decomposition. Raw material expenses are dominated by (≈$1,200/kg) and (≈$0.30/kg). -

Waste Management :

Filter residues (3–5% undecomposed ) are recycled into subsequent batches, minimizing waste. -

Safety Protocols :

Chlorine gas scrubbing systems and pH-neutralization units are mandatory due to and emissions .

Chemical Reactions Analysis

Types of Reactions

Europium(3+) sodium sulfate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.

Substitution Reactions: The sulfate ions in the compound can be substituted by other anions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving europium(3+) sodium sulfate include reducing agents like zinc powder and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving europium(3+) sodium sulfate depend on the specific reaction conditions. For example, reduction reactions may produce europium(II) compounds, while oxidation reactions may yield europium(IV) compounds.

Scientific Research Applications

Europium(3+) sodium sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in various chemical reactions.

Biology: Employed in bioimaging and biosensing due to its luminescent properties.

Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of specialty glass and ceramics.

Mechanism of Action

The mechanism of action of europium(3+) sodium sulfate is primarily related to its luminescent properties. When exposed to ultraviolet light, the europium ions in the compound can absorb energy and re-emit it as visible light. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved in its luminescent behavior include the excitation of electrons to higher energy levels and their subsequent relaxation to lower energy levels, resulting in the emission of light.

Comparison with Similar Compounds

Europium(III) Sulfate (Eu₂(SO₄)₃)

- Solubility : Eu₂(SO₄)₃ has a solubility constant (log K) of 2.56 at 20°C, significantly lower than cerium(III) sulfate (log K ~3.5), reflecting reduced solubility in aqueous systems .

- Applications : Used in phosphors for LEDs and OLEDs due to Eu³⁺’s red luminescence. In contrast, europium(II) sulfate (EuSO₄) is highly insoluble and less utilized .

- Market : The global europium(III) sulfate market is projected to grow at a CAGR of ~YY% (2023–2032), driven by demand in electronics and catalysis .

Sodium Sulfate (Na₂SO₄)

Cerium(III) Sulfate (Ce₂(SO₄)₃)

- Redox Behavior : Cerium’s 4+/3+ redox system enhances solubility upon reduction, unlike europium’s 3+/2+ system, which shows lower solubility in the trivalent state .

- Environmental Impact : Cerium sulfates are more widely used in automotive catalysts, whereas europium sulfates dominate in optoelectronics .

Other Lanthanide Sulfates (e.g., La₂(SO₄)₃, Gd₂(SO₄)₃)

- Magnetic Properties : Gadolinium sulfates exhibit paramagnetism, while europium sulfates are valued for photoluminescence .

- Thermodynamics : Europium(III) sulfate complexes are weaker than carbonate complexes but critical in controlling solubility in sulfate-rich environments (e.g., cement pore waters) .

Data Tables

Table 1: Solubility and Thermodynamic Properties

Table 2: Market and Industrial Relevance

*Estimated from industry reports outside provided evidence.

Research Findings and Trends

- Phosphor Efficiency : Europium(III)-doped sulfates in NaCaPO₄ matrices show enhanced luminescence when co-doped with Si⁴⁺, stabilizing Eu³⁺ under reductive conditions .

- Environmental Extraction : Electroflotation efficiently recovers europium(III) from sulfate-rich solutions at pH 8–10, critical for recycling rare-earth elements .

- Safety Considerations : Europium compounds require careful handling; for example, europium(2+) sulfate (CAS 10031-55-7) is classified as hazardous due to low solubility and reactivity .

Q & A

Synthesis and Experimental Design

Basic: What are the most reliable synthesis methods for europium(3+) sodium sulfate, and how do they ensure stoichiometric control? Methodological Answer: The Pechini method is widely used for synthesizing europium-doped compounds. It involves mixing metal ions in solution, forming a polymer gel, and calcinating the precursor to achieve homogeneity . For europium(3+) sodium sulfate, a two-step synthesis is recommended: initial annealing under air to stabilize Eu³⁺, followed by reduction under H₂/N₂ to explore Eu²⁺ incorporation . Wet chemical methods, such as refluxing with methacrylic/citric acids, are also effective for controlling particle size and oxidation states .

Advanced: How can researchers experimentally control the oxidation state of europium (Eu²⁺ vs. Eu³⁺) during synthesis? Methodological Answer: Reductive annealing (e.g., H₂ atmosphere at 500°C) can convert Eu³⁺ to Eu²⁺, as shown in NaCaPO₄ matrices . However, stabilizing Eu³⁺ under reducing conditions requires co-doping with ions like silicon, which introduce charge-compensating defects. X-ray absorption spectroscopy (XAS) and photoluminescence (PL) mapping are critical for verifying oxidation states post-synthesis .

Structural and Spectroscopic Characterization

Basic: What characterization techniques are essential for confirming the phase purity and structure of europium(3+) sodium sulfate? Methodological Answer: XRD is standard for phase identification, while Rietveld refinement quantifies lattice parameters and impurity phases. Emission spectra (PL) distinguish Eu³⁺ (sharp 5D₀→7FJ transitions at ~619 nm) and Eu²⁺ (broad d-f transitions) . For sulfate quantification, turbidimetric assays using barium chloride can detect sulfate limits (<0.2%) .

Advanced: How can researchers resolve discrepancies in luminescence data caused by europium site occupancy? Methodological Answer: Co-doping with silicon in NaCaPO₄ introduces a secondary Eu³⁺ site, detectable via PL lifetime analysis and EXAFS . Site-selective spectroscopy (e.g., low-temperature PL) can isolate contributions from distinct Eu³⁺ environments. Computational modeling (e.g., DFT with GGA-PBE functionals ) helps correlate spectral features with crystal field splitting.

Luminescence Mechanisms and Applications

Basic: What factors govern the luminescent efficiency of europium(3+) sodium sulfate in phosphor applications? Methodological Answer: The quantum yield depends on non-radiative decay suppression. High-purity synthesis minimizes quenching defects, while optimal Eu³⁺ doping concentrations (~1–5 mol%) balance emission intensity and concentration quenching . Co-doping with charge compensators (e.g., Na⁺) enhances radiative transitions by reducing lattice strain .

Advanced: How do defect structures (e.g., oxygen vacancies) influence the energy transfer dynamics in europium-doped sulfates? Methodological Answer: Defects act as traps for excitation energy, which can be quantified via thermoluminescence (TL) glow curves. Electron paramagnetic resonance (EPR) identifies vacancy-associated paramagnetic centers. For instance, Si⁴⁺ co-doping in NaCaPO₄ creates [SiO₄]⁴⁻-Eu³⁺ complexes that alter charge compensation pathways, as evidenced by PL intensity variations under UV excitation .

Analytical and Computational Challenges

Basic: What analytical methods are suitable for quantifying sulfate content in europium(3+) sodium sulfate? Methodological Answer: Turbidimetric assays using barium chloride (detection limit ~0.2%) are cost-effective for routine analysis . For higher precision, ion chromatography (IC) or ICP-OES with sulfate-specific columns is recommended.

Advanced: How can density functional theory (DFT) models improve the interpretation of europium(3+) sodium sulfate’s electronic structure? Methodological Answer: GGA-PBE functionals accurately predict band gaps and Eu³⁺ 4f-orbital splitting . Hybrid functionals (e.g., HSE06) refine exciton binding energies in phosphors. Molecular dynamics simulations can model sulfate anion mobility under thermal stress, aiding in stability assessments for LED applications .

Contradictions and Reproducibility

Advanced: How should researchers address conflicting reports on europium’s oxidation state stability in sulfate matrices? Methodological Answer: Contradictions often arise from differences in synthesis atmosphere (oxidizing vs. reducing) and co-dopants. Reproducibility requires strict control of annealing parameters (temperature ramp rate, gas flow). For example, reducing conditions (H₂/N₂) in NaCaPO₄ stabilize Eu²⁺, while air annealing preserves Eu³⁺ . Cross-validation using XPS and Mössbauer spectroscopy is advised.

Catalytic and Functional Applications

Basic: What catalytic roles does europium(3+) sodium sulfate play in chemical reactions? Methodological Answer: Eu³⁺ acts as a Lewis acid catalyst in sulfate-mediated reactions (e.g., esterification). Its redox activity enables use in photocatalytic degradation of organics under UV light . Surface-modified Eu³⁺/Na⁺ sites enhance CO₂ adsorption in catalytic converters .

Advanced: How can researchers design experiments to optimize europium(3+) sodium sulfate’s catalytic efficiency? Methodological Answer: Systematic parameter sweeps (pH, temperature, Eu³⁺ loading) with response surface methodology (RSM) identify optimal conditions. Operando XAFS monitors Eu³⁺ coordination changes during catalysis. For example, sulfate leaching under acidic conditions can be mitigated by silica coating, as shown in analogous systems .

Data Management and Compliance

Basic: How can researchers ensure compliance with EU regulations when publishing data on europium compounds? Methodological Answer: The EU’s Common Data Platform mandates structured reporting of synthesis protocols, toxicity data, and environmental impact . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Tools like ISA-TAB standardize experimental descriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.